molecular formula C30H28ClN3O4 B2443336 (11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 892298-38-3

(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2443336
CAS No.: 892298-38-3
M. Wt: 530.02
InChI Key: HOLHNCRGXLGRFV-MEIHLTSWSA-N
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Description

(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C30H28ClN3O4 and its molecular weight is 530.02. The purity is usually 95%.
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Biological Activity

The compound (11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide (CAS Number: 892298-38-3) is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities that warrant exploration. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C30H28ClN3O4
  • Molecular Weight : 530.0 g/mol

The biological activity of this compound can be attributed to its structural components that may interact with various biological targets. The presence of the chlorophenyl and dimethoxyphenyl groups suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.

Biological Activities

Research indicates that compounds similar to the one exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds with similar structures have shown promising results against various cancer cell lines. For instance, studies on related pyridoquinoline derivatives indicated significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 27.3 μM to 43.4 μM .
  • Antimicrobial Effects :
    • The compound's structural features suggest potential antimicrobial properties. Research on related compounds demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition :
    • Similar compounds have been reported to exhibit inhibitory effects on enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes .

Case Study 1: Anticancer Activity

A study involving a series of pyridoquinoline derivatives highlighted the anticancer potential of compounds structurally related to this compound. The derivatives were tested against several cancer cell lines with results showing significant cytotoxic effects.

CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-11627.3

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of structurally similar compounds against a panel of bacterial strains. The results indicated varying degrees of effectiveness.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(2,4-dimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN3O4/c1-36-22-10-11-25(26(17-22)37-2)33-30-24(29(35)32-21-8-3-7-20(31)16-21)15-19-14-18-6-4-12-34-13-5-9-23(27(18)34)28(19)38-30/h3,7-8,10-11,14-17H,4-6,9,12-13H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLHNCRGXLGRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC(=CC=C6)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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